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Compound of Interest

Compound Name: Mebeverine alcohol

Cat. No.: B1662868 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals investigating the potential interactions between mebeverine and

alcohol. The following information is intended to support experimental design and address

common queries.

Frequently Asked Questions (FAQs)
Q1: Is there a known clinically significant interaction between mebeverine and alcohol?

A: Currently, there is limited clinical evidence to suggest a significant pharmacokinetic

interaction between mebeverine and alcohol. The Summary of Product Characteristics for

mebeverine states that no interaction studies have been performed in humans, except with

alcohol, where in vitro and in vivo animal studies have shown an absence of interaction.

However, from a pharmacodynamic perspective, alcohol can potentially worsen the symptoms

of Irritable Bowel Syndrome (IBS), the primary indication for mebeverine. Therefore, co-

administration may lead to an apparent reduction in mebeverine efficacy due to the

exacerbating effects of alcohol on IBS symptoms.

Q2: How is mebeverine metabolized, and could alcohol interfere with this process?

A: Mebeverine is rapidly and completely absorbed after oral administration and is primarily

metabolized by esterases in the liver and blood. The initial step is the hydrolysis of the ester

bond to form veratric acid and mebeverine alcohol. Mebeverine alcohol is then further

metabolized. Alcohol (ethanol) is also metabolized in the liver, primarily by alcohol
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dehydrogenase (ADH) and the cytochrome P450 system (specifically CYP2E1). While there is

no direct evidence of mebeverine and alcohol competing for the same metabolic enzymes, high

concentrations of ethanol can alter the metabolic capacity of the liver, which could theoretically

influence the metabolism of co-administered drugs. However, specific studies on this

interaction with mebeverine are lacking.

Q3: What are the primary mechanisms of action for mebeverine?

A: Mebeverine is a musculotropic antispasmodic agent that acts directly on the smooth muscle

of the gastrointestinal tract. Its mechanism is multifaceted and includes:

Blockade of voltage-operated sodium channels: This action reduces the excitability of

smooth muscle cells.[1][2]

Inhibition of intracellular calcium accumulation: By blocking calcium channels, mebeverine

reduces the influx of calcium ions, which are essential for muscle contraction.[1][3]

Weak anti-muscarinic (anticholinergic) activity: Mebeverine has some antagonistic effects on

muscarinic acetylcholine receptors, which contributes to its spasmolytic effect.[4][5][6]

Q4: Are there any analytical methods available for quantifying mebeverine and its metabolites

in the presence of alcohol?

A: Yes, several analytical methods, primarily based on high-performance liquid

chromatography-tandem mass spectrometry (HPLC-MS/MS), have been developed to quantify

mebeverine and its main metabolites (mebeverine alcohol and veratric acid) in biological

matrices such as plasma. These methods can be adapted to include the analysis of samples

from studies involving alcohol co-administration. It is crucial to validate these methods for

potential matrix effects caused by the presence of ethanol.
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Issue Potential Cause Recommended Action

High variability in

pharmacokinetic data

Inconsistent alcohol dosing or

timing of administration relative

to mebeverine.

Standardize the dose and

timing of alcohol and

mebeverine administration

across all subjects. Ensure

consistent food intake, as this

can affect the absorption of

both substances.

Unexpected adverse events in

study subjects

Pharmacodynamic interaction

between mebeverine and

alcohol leading to enhanced

CNS depressant effects (e.g.,

dizziness, drowsiness).

Monitor subjects closely for

any signs of central nervous

system depression. Consider

reducing the dose of alcohol or

mebeverine in subsequent

cohorts. Ensure subjects are

aware of the potential for

increased drowsiness and

advise against operating heavy

machinery.

Difficulty in interpreting

pharmacodynamic results

Alcohol's direct effects on

gastrointestinal motility and

sensation may confound the

assessment of mebeverine's

efficacy.

Include a placebo-mebeverine

with alcohol arm in the study

design to isolate the effects of

alcohol alone. Use objective

measures of gastrointestinal

motility in addition to subjective

symptom scores.

In vitro assay showing no

interaction

The chosen in vitro model may

not accurately reflect the

complex in vivo environment.

Consider using more complex

in vitro models, such as co-

cultures of liver cells, or move

to an in vivo animal model to

investigate potential

interactions further.
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In Vitro Study: Assessment of Alcohol's Impact on
Mebeverine Metabolism
Objective: To determine if ethanol competitively inhibits the esterase-mediated metabolism of

mebeverine.

Methodology:

Enzyme Source: Human liver microsomes or recombinant human carboxylesterase

enzymes.

Substrate: Mebeverine hydrochloride.

Incubation:

Prepare incubation mixtures containing the enzyme source, mebeverine (at a

concentration close to its Km), and varying concentrations of ethanol (e.g., 0, 10, 25, 50,

100 mM).

Include a control incubation with a known esterase inhibitor to validate the assay.

Analysis:

At specified time points, stop the reaction and analyze the samples for the formation of

mebeverine alcohol using a validated LC-MS/MS method.

Data Analysis:

Determine the rate of mebeverine alcohol formation at each ethanol concentration.

Calculate the IC50 of ethanol for mebeverine metabolism if inhibition is observed.

In Vivo Study: Pharmacokinetic and Pharmacodynamic
Interaction in a Rodent Model
Objective: To evaluate the effect of acute alcohol co-administration on the pharmacokinetics

and pharmacodynamics of mebeverine in rats.
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Methodology:

Animal Model: Male Sprague-Dawley rats.

Drug Administration:

Group 1: Mebeverine (oral gavage).

Group 2: Ethanol (oral gavage).

Group 3: Mebeverine followed by ethanol (oral gavage).

Group 4: Vehicle control.

Pharmacokinetic Sampling:

Collect blood samples at predetermined time points post-dosing.

Analyze plasma for concentrations of mebeverine, mebeverine alcohol, and veratric acid

using LC-MS/MS.

Pharmacodynamic Assessment:

Measure gastrointestinal motility using a charcoal meal transit test or by monitoring fecal

output.

Data Analysis:

Compare the pharmacokinetic parameters (Cmax, Tmax, AUC) of mebeverine and its

metabolites between the mebeverine-only and mebeverine-alcohol groups.

Compare the pharmacodynamic endpoints between all groups to assess for any additive

or antagonistic effects.

Data Presentation
Table 1: In Vitro Metabolism of Mebeverine in the
Presence of Ethanol - Parameters to be Measured
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Ethanol Concentration
(mM)

Rate of Mebeverine
Alcohol Formation
(pmol/min/mg protein)

Percent Inhibition (%)

0 (Control) To be determined 0

10 To be determined To be calculated

25 To be determined To be calculated

50 To be determined To be calculated

100 To be determined To be calculated

Table 2: Pharmacokinetic Parameters of Mebeverine and
its Metabolites Following Co-administration with Ethanol
in a Rodent Model - Parameters to be Measured

Analyte
Treatment
Group

Cmax (ng/mL) Tmax (h)
AUC (0-t)
(ng*h/mL)

Mebeverine Mebeverine only To be determined To be determined To be determined

Mebeverine +

Ethanol
To be determined To be determined To be determined

Mebeverine

Alcohol
Mebeverine only To be determined To be determined To be determined

Mebeverine +

Ethanol
To be determined To be determined To be determined

Veratric Acid Mebeverine only To be determined To be determined To be determined

Mebeverine +

Ethanol
To be determined To be determined To be determined
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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